Triisopropyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, chloroformmiscible with most organic solvents; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

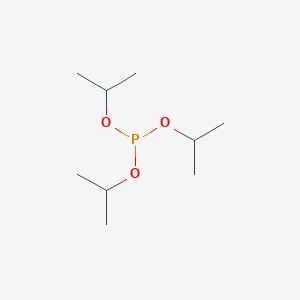

IUPAC Name |

tripropan-2-yl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCUXCOGGKFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044372 | |

| Record name | Tripropan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Phosphorous acid, tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F Open Cup; 73.9 °C Closed Cup | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9063 g/cu cm at 20 °C | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Triisopropyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

116-17-6 | |

| Record name | Triisopropyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ7QU4YQUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

triisopropyl phosphite CAS number 116-17-6

An In-Depth Technical Guide to Triisopropyl Phosphite (CAS 116-17-6) for Researchers and Drug Development Professionals

Introduction

This compound, identified by CAS number 116-17-6, is a versatile and highly reactive organophosphorus compound.[1][2] It is a colorless liquid with a characteristic odor, widely recognized for its role as a key intermediate and reagent in modern organic synthesis.[3][4] Miscible with most common organic solvents but insoluble in water, it serves as a crucial building block in numerous chemical transformations.[3] Its applications are extensive, ranging from the synthesis of insecticides and the production of vinyl stabilizers to its use as a lubricant additive.[4][5][6] For researchers and professionals in drug development, this compound is particularly valuable as a phosphorylating agent and a precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including Losartan and Clodronic acid.[5][7] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for a scientific audience.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are well-documented, providing essential data for its application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 116-17-6 | [2] |

| Molecular Formula | C₉H₂₁O₃P | [2][5] |

| Molecular Weight | 208.24 g/mol | [5] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.844 g/mL at 25 °C | [3] |

| Boiling Point | 63-64 °C at 11 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.411 | [3] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [8] |

| Vapor Pressure | <2 mmHg at 20 °C | |

| Water Solubility | Insoluble; hydrolyzes slowly | [3][4] |

| Solvent Solubility | Miscible with most common organic solvents | [3] |

| Stability | Sensitive to moisture and air | [9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Reference |

| ¹H NMR | Spectra available in spectral databases.[1][10] |

| ¹³C NMR | Spectra available in spectral databases.[10] |

| ³¹P NMR | Spectra available in spectral databases.[11] |

| Mass Spectrometry (MS) | Data available from NIST and other databases.[1][2] |

| Infrared (IR) Spectroscopy | Spectra available in spectral databases.[1] |

| Raman Spectroscopy | Spectra available in spectral databases.[1] |

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol, typically in the presence of a tertiary amine base to neutralize the HCl byproduct.[5]

Experimental Protocol: Synthesis from Phosphorus Trichloride

This procedure is analogous to the well-established synthesis of triethyl phosphite and can be adapted for this compound.[12]

Materials:

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Anhydrous isopropyl alcohol

-

Tertiary amine (e.g., pyridine or triethylamine)

-

Anhydrous petroleum ether (or other suitable inert solvent)

Procedure:

-

A solution of phosphorus trichloride in dry petroleum ether is prepared in a dropping funnel.

-

A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and the dropping funnel. The flask is charged with anhydrous isopropyl alcohol and the tertiary amine, dissolved in petroleum ether.

-

The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete (approx. 30-60 minutes), the reaction mixture is stirred and gently refluxed for an additional hour to ensure the reaction goes to completion.[12]

-

The mixture is then cooled, and the precipitated amine hydrochloride salt is removed by filtration. The filter cake is washed with several portions of dry petroleum ether.[3]

-

The filtrate and washings are combined. The solvent is removed by distillation at atmospheric pressure.

-

The residue is then distilled under reduced pressure to yield pure this compound.[12] The product is collected at 63-64 °C / 11 mmHg.[3]

Purification: For applications requiring very high purity, the distilled product can be further purified by distillation from sodium under vacuum to remove any residual dialkyl phosphonate impurities.[4]

Key Reactions and Mechanisms

This compound is a versatile reagent that participates in several important name reactions, making it a staple in synthetic organic chemistry.

The Michaelis-Arbuzov Reaction

This reaction is one of the most significant methods for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[13]

Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate [13]

-

A flask is charged with methyl iodide. A few boiling chips are added.

-

Approximately 10% of the total this compound is added to the methyl iodide.

-

The mixture is heated gently until an exothermic reaction begins.

-

The heat source is removed, and the remaining this compound is added at a rate that maintains a brisk reflux.

-

After the addition is complete, the mixture is boiled under reflux for one hour.

-

The resulting isopropyl iodide byproduct is removed by distillation at atmospheric pressure.

-

The remaining residue is then distilled under vacuum to yield the pure diisopropyl methylphosphonate.

The Perkow Reaction

The Perkow reaction is a valuable method for synthesizing enol phosphates from trialkyl phosphites and α-halo ketones.[3][8] This transformation provides access to polarized carbon-carbon double bonds, which are useful intermediates in further synthetic steps.[4][8]

Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

This compound is employed in the nickel-catalyzed phosphonylation of aryl halides, a process often referred to as the Tavs reaction.[14] This method is crucial for synthesizing arylphosphonates. The phosphite serves a dual role: it acts as the phosphorus source and as a reducing agent for the Ni(II) precatalyst.[14]

Applications in Research and Drug Development

Ligand in Olefin Metathesis

In organometallic chemistry, this compound serves as a ligand that can modify the properties of transition metal catalysts.[5] It is used to replace phosphine ligands in first-generation Grubbs-type ruthenium catalysts.[5][8] This modification alters the catalyst's steric and electronic properties, influencing its activity and selectivity in olefin metathesis reactions, a cornerstone of modern pharmaceutical and polymer synthesis.[5]

References

- 1. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 116-17-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Buy this compound | 116-17-6 [smolecule.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 8. 亚磷酸三异丙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(116-17-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. beilstein-archives.org [beilstein-archives.org]

A Comprehensive Technical Guide to Triisopropyl Phosphite for Advanced Research and Development

For Immediate Release

This whitepaper provides an in-depth technical overview of triisopropyl phosphite (C₉H₂₁O₃P), a versatile organophosphorus compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and its role in synthetic chemistry.

Core Compound Specifications

This compound is a colorless liquid with a characteristic odor, recognized for its high thermal stability.[1][2] It is miscible with most common organic solvents but is insoluble in water, with which it hydrolyzes slowly.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁O₃P | [2][3][4] |

| Molecular Weight | 208.23 g/mol | [2][3] |

| CAS Number | 116-17-6 | [4] |

| IUPAC Name | tripropan-2-yl phosphite | [2][3] |

| Density | 0.9063 g/cm³ at 20°C | [2][3] |

| Boiling Point | 94-96°C at 50 mmHg; 63-64°C at 11 mmHg | [1][3] |

| Flash Point | 73.9°C (Closed Cup) | [2][3] |

| Refractive Index | 1.4085 at 25°C | [1][3] |

| Solubility | Soluble in alcohol, ether, chloroform. Insoluble in water. | [1][3][5] |

Applications in Synthesis and Drug Development

This compound is a crucial reagent in a variety of synthetic transformations, valued for its role as a phosphorylating agent and a nucleophilic coupling agent.[2] Its applications are central to the synthesis of complex organic molecules and pharmaceutical intermediates.[6]

Key applications include:

-

Intermediate in Organic Synthesis : It is widely utilized in the production of phosphonates and other organophosphorus compounds.[2][6]

-

Pharmaceutical Intermediates : this compound serves as a key building block in the development of Active Pharmaceutical Ingredients (APIs) such as Abacavir, Losartan, and Clodronic acid.[7]

-

Reagent in Named Reactions : It is a key reactant in several important reactions, including the Michaelis-Arbuzov, Perkow, and Mitsunobu reactions, as well as nickel-catalyzed cross-coupling reactions.[8]

-

Ligand in Organometallic Chemistry : It can coordinate with metal centers, influencing the reactivity and catalytic properties of organometallic complexes.[2]

Featured Experimental Protocols

Detailed methodologies for key reactions involving this compound are outlined below, providing a practical guide for laboratory application.

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of trialkyl phosphites. The synthesis involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Anhydrous isopropyl alcohol

-

Freshly distilled diethylaniline

-

Dry petroleum ether (b.p. 40-60°C)

-

Freshly distilled phosphorus trichloride

Procedure:

-

A solution of 3 moles of anhydrous isopropyl alcohol and 3 moles of freshly distilled diethylaniline in 1 L of dry petroleum ether is placed in a 3-L three-necked flask equipped with a sealed stirrer, a reflux condenser, and a dropping funnel.[3]

-

The dropping funnel is charged with a solution of 1 mole of freshly distilled phosphorus trichloride in 400 ml of dry petroleum ether.[3]

-

The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.[3]

-

After the addition is complete, the mixture is heated under gentle reflux for approximately 1 hour with continued stirring.[3]

-

The resulting suspension, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction through a sintered-glass funnel.[3]

-

The filter cake is washed with five 100-ml portions of dry petroleum ether.[3]

-

The combined filtrate and washings are concentrated by distillation at water-bath temperature through a 75-cm Vigreux column.[3]

-

The residue is then transferred to a pear-shaped flask and distilled under a water-pump vacuum to yield the final product, this compound.[3]

Synthesis workflow for this compound.

Protocol 2: Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

This improved, solvent-free protocol details the phosphonylation of aryl bromides using this compound, catalyzed by a nickel(II) precatalyst.

Materials:

-

Aryl bromide

-

This compound

-

Nickel(II) chloride (NiCl₂)

Procedure:

-

The nickel(II) precatalyst and this compound are added to a round-bottom flask.[9]

-

The mixture is heated to approximately 160°C, leading to the in-situ formation of the active nickel(0) catalyst.[9]

-

The solid aryl bromide is then added to the heated mixture via a powder addition funnel over a period of 2-4 hours.[9]

-

The reaction is left to proceed for an additional hour to ensure complete conversion of the substrate into the corresponding phosphonic ester.[9]

-

This method significantly reduces reaction time compared to conventional protocols and avoids the need for a solvent.[9]

Workflow for Ni-catalyzed C-P cross-coupling.

Protocol 3: Synthesis of Phosphonohydrazines

This one-pot reaction synthesizes phosphonohydrazines from arylamines using this compound, which acts as both a nucleophile and a reducing agent.[4]

Materials:

-

Arylamine (e.g., 4-bromoaniline)

-

Isoamyl nitrite

-

This compound

Procedure:

-

To a solution of the arylamine (1.0 mmol) in this compound (1 mL), add isoamyl nitrite (2.5 mmol).[4]

-

Stir the solution for three hours at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, remove the excess this compound under vacuum.[4]

-

Purify the residue by column chromatography (e.g., using 50:50 hexanes/methylene chloride as eluents) to yield the phosphonohydrazine product.[4]

Relevance to Drug Development and Signaling Pathways

While this compound is primarily a synthetic intermediate, the phosphonate structures it helps create are integral to medicinal chemistry. Phosphonates are known for their ability to mimic phosphates, making them effective inhibitors of enzymes that process phosphate substrates.[10] This property is crucial in the design of antiviral and anticancer drugs.[10]

Although this compound itself is not directly implicated in cellular signaling, other organophosphorus compounds have been shown to impact key pathways. For instance, certain organophosphates can induce apoptosis in human renal cells by modulating the ERK/CEBPA/CYTOR signaling axis.[11] This pathway highlights a potential mechanism through which organophosphorus-based drugs could exert therapeutic effects.

ERK/CEBPA/CYTOR signaling axis affected by organophosphates.

Safety and Handling

This compound is classified as a combustible material and is toxic if swallowed.[9][11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[9][12] It is also sensitive to moisture and air.[9] All handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.[9][12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]

This document serves as a foundational guide to the properties, applications, and handling of this compound. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TRIISOPROPYL PHOSPHATE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Convenient synthesis of phosphonohydrazines from arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 11. Tris (2-chloroisopropyl) phosphate and Tris (nonylphenyl) phosphite Promote Human Renal Cell Apoptosis through the ERK/CEPBA/Long Non-Coding RNA Cytoskeleton Regulator Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physical Properties of Triisopropyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl phosphite ((i-PrO)₃P) is a versatile organophosphorus compound widely utilized as an intermediate in the synthesis of insecticides, a component in vinyl stabilizers, and as a lubricant additive.[1] Its efficacy in various chemical transformations, including the Michaelis-Arbuzov and Perkow reactions, is intrinsically linked to its distinct physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and purification. All quantitative data are presented in a structured format to facilitate easy reference and comparison.

Core Physical Properties

This compound is a colorless liquid with a characteristic odor.[1][2] It is miscible with most common organic solvents but is insoluble in water, in which it hydrolyzes slowly.[1][2][3] The compound exhibits high thermal stability, though it can emit toxic fumes of phosphorous oxide upon decomposition at high temperatures.[1]

A summary of its key physical properties is presented in Table 1. It is important to note that slight variations in reported values can occur due to differences in measurement techniques and sample purity.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₉H₂₁O₃P | |

| Molecular Weight | 208.23 g/mol | |

| Density | 0.9063 g/cm³ | at 20 °C |

| 0.914 g/mL | ||

| 0.844 g/mL | at 25 °C | |

| Boiling Point | 94 - 96 °C | at 50 mmHg |

| 63 - 64 °C | at 11 mmHg | |

| 74 °C | at 20 mmHg | |

| 60 °C | at 10 mmHg | |

| 43.5 °C | at 1.0 mmHg | |

| 181.4 °C | at 760 mmHg | |

| Melting Point | Not available | |

| Refractive Index | 1.4085 | at 25 °C (n/D) |

| 1.411 | at 20 °C (n/D) | |

| Viscosity | No specific data available; expected to be a low-viscosity liquid. | |

| Flash Point | 165 °F (73.9 °C) | Open Cup |

| 68 °C | Closed Cup | |

| Vapor Pressure | <2 mmHg | at 20 °C |

| 1.2 mmHg | at 25 °C | |

| Solubility | Soluble in alcohol, ether, chloroform. Miscible with most organic solvents. Insoluble in water.[1][2] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of this compound. These protocols are adapted for a substance with the characteristics outlined in Table 1.

Determination of Boiling Point (Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is most accurately determined under reduced pressure.

Methodology:

-

Apparatus Setup: A micro-distillation or Thiele tube apparatus is suitable for this determination.[2][4] For a micro-distillation setup, a small distilling flask (e.g., 10-25 mL), a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer are required.

-

Sample Preparation: Place a small volume (e.g., 2-5 mL) of this compound and a boiling chip or a small magnetic stir bar into the distilling flask.

-

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are securely sealed.

-

Gradually reduce the pressure to the desired level (e.g., 10, 20, or 50 mmHg) using the vacuum source.

-

Begin heating the sample gently with a heating mantle or oil bath.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

To ensure accuracy, repeat the measurement at different pressures.

-

Measurement of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method offers higher precision.

Methodology (Pycnometer):

-

Apparatus: A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant-temperature water bath are required.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant-temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark and record its mass (m₂).

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound, bring it to the same constant temperature as the water, adjust the volume, and record its mass (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

-

Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp) and a constant-temperature water circulator.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20.0 °C or 25.0 °C) by circulating water from the constant-temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Measurement of Flash Point

The flash point can be determined using either an open-cup or a closed-cup method. The closed-cup method generally provides a lower and more conservative value.

Methodology (Pensky-Martens Closed Cup Tester):

-

Apparatus: A Pensky-Martens closed-cup flash point tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.

-

Procedure:

-

Pour the this compound sample into the test cup up to the filling mark.

-

Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply the ignition source (a small flame) to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

Determination of Viscosity

For a low-viscosity liquid like this compound, a capillary viscometer, such as an Ostwald viscometer, is a suitable instrument for determining its kinematic viscosity.

Methodology (Ostwald Viscometer):

-

Apparatus: An Ostwald viscometer, a constant-temperature water bath, a stopwatch, and a reference liquid with a known viscosity (e.g., water).

-

Procedure:

-

Clean and dry the viscometer.

-

Introduce a known volume of this compound into the viscometer and place it in the constant-temperature bath until it reaches thermal equilibrium.

-

Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Repeat the measurement several times and calculate the average flow time.

-

Perform the same procedure with the reference liquid.

-

The kinematic viscosity (ν) of the sample can be calculated using the formula: ν_sample = (t_sample / t_reference) * ν_reference where t is the flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

-

Assessment of Solubility

A qualitative assessment of solubility in various solvents is crucial for practical applications.

Methodology:

-

Apparatus: A set of test tubes, a vortex mixer, and a selection of solvents (e.g., water, ethanol, ether, chloroform).

-

Procedure:

-

Place a small amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 2 mL).

-

Agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture for homogeneity. If the liquid is clear with no phase separation, the substance is considered soluble. If droplets or a separate layer are observed, it is insoluble.

-

Synthesis and Purification Workflow

The most common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine base, such as diethylaniline, to neutralize the hydrogen chloride byproduct.[5]

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

The physical properties of this compound are critical to its handling, application, and purification. This guide has provided a detailed compilation of these properties and the experimental methodologies required for their accurate determination. The provided synthesis workflow offers a clear overview of the manufacturing process for this important chemical intermediate. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these fundamental characteristics is essential for optimizing reaction conditions, ensuring safety, and achieving desired product purity.

References

Triisopropyl Phosphite: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of triisopropyl phosphite in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Core Topic: Solubility Profile

This compound is a colorless liquid that serves as a versatile reagent in organic synthesis. Understanding its solubility is critical for its effective use in various applications, including as a nucleophilic coupling agent, a phosphorylating agent, and a ligand in organometallic chemistry.[1]

Based on available data, this compound is widely reported to be miscible with most common organic solvents.[1] Miscibility implies that the substances will mix in all proportions to form a homogeneous solution. This high degree of solubility in non-aqueous media is a key physical property that underpins its utility in a diverse array of chemical reactions.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. For the purpose of this guide, "miscible" is presented as a quantitative measure indicating complete solubility.

| Solvent Family | Specific Solvent | Solubility at 20-25°C | Citations |

| Alcohols | Alcohol (general) | Soluble | [2] |

| Ethers | Ether (general) | Soluble | [2] |

| Halogenated Solvents | Chloroform | Soluble | [2] |

| Aromatic Hydrocarbons | Benzene | Soluble |

It is important to note that while widely cited as miscible, temperature can influence solubility. For most applications at or around room temperature, complete miscibility with the solvents listed above can be expected. This compound is, however, insoluble in water and undergoes slow hydrolysis in aqueous environments.[1]

Experimental Protocols

Determination of Liquid-Liquid Miscibility

The following is a general protocol for determining the miscibility of a liquid, such as this compound, in an organic solvent. This method is based on visual inspection.

Objective: To determine if this compound is miscible in a given organic solvent at various compositions.

Materials:

-

This compound

-

Organic solvent to be tested

-

Graduated cylinders or pipettes for accurate volume measurement

-

A series of clean, dry test tubes or vials

-

Vortex mixer or shaker

-

Controlled temperature environment (e.g., water bath), optional

Procedure:

-

Preparation of Mixtures: In a series of test tubes, prepare mixtures of this compound and the chosen organic solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). The total volume in each tube should be sufficient for clear observation (e.g., 5-10 mL).

-

Mixing: Securely cap each test tube and agitate vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: Allow the mixtures to stand undisturbed and observe for any signs of phase separation. A single, clear, homogeneous liquid indicates miscibility at that composition. The formation of two distinct layers, cloudiness, or turbidity indicates immiscibility or partial miscibility.

-

Temperature Variation (Optional): To assess the effect of temperature, the test tubes can be placed in a water bath at a controlled temperature and the observations repeated.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger.[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous isopropyl alcohol

-

A tertiary amine (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., diethyl ether or hexane)

-

Reaction flask equipped with a dropping funnel, stirrer, and condenser

-

Apparatus for filtration and distillation

Procedure:

-

A solution of isopropyl alcohol and the tertiary amine in an inert solvent is prepared in the reaction flask and cooled in an ice bath.

-

A solution of phosphorus trichloride in the same inert solvent is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure the reaction goes to completion.

-

The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use and synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for determining liquid-liquid miscibility.

References

synthesis of triisopropyl phosphite from phosphorus trichloride

An In-depth Technical Guide to the Synthesis of Triisopropyl Phosphite from Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant method for synthesizing this compound from phosphorus trichloride. It includes a detailed experimental protocol, quantitative data, and visual diagrams to illustrate the chemical pathway and experimental workflow.

Introduction

This compound, a phosphite ester with the formula P(OCH(CH₃)₂)₃, is a versatile reagent and intermediate in organic synthesis.[1] Its applications include use in the Michaelis-Arbuzov reaction, Perkow-type reactions, as a ligand in organometallic chemistry, and as a component in the production of insecticides and stabilizers.[1][2] The most common and industrially significant method for its preparation involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base to scavenge the hydrogen chloride byproduct.[1][3]

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of three equivalents of isopropyl alcohol on the electrophilic phosphorus center of phosphorus trichloride. Each substitution step releases one equivalent of hydrogen chloride (HCl). To drive the reaction to completion and prevent unwanted side reactions, a tertiary amine, such as diethylaniline or triethylamine, is used as an acid scavenger.[2][4][5] The amine reacts with HCl to form a solid ammonium salt, which can be easily removed by filtration.

The overall balanced chemical equation is:

PCl₃ + 3 (CH₃)₂CHOH + 3 R₃N → P(OCH(CH₃)₂)₃ + 3 R₃NH⁺Cl⁻ (where R₃N is a tertiary amine)

Reaction Mechanism

References

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Triisopropyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for triisopropyl phosphite. It includes a detailed presentation of spectral parameters, standardized experimental protocols for data acquisition, and a visual representation of the molecule's structure and NMR-active nuclei. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.

Introduction to this compound and NMR Spectroscopy

This compound, with the chemical formula C₉H₂₁O₃P, is a versatile organophosphorus compound widely used as a ligand in organometallic chemistry, a stabilizer in polymer formulations, and an intermediate in the synthesis of various organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of such compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the two most relevant nuclei for the analysis of this compound: ¹H (proton) and ³¹P (phosphorus-31).

¹H and ³¹P NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the different types of protons and the single phosphorus atom in its structure. The key parameters, including chemical shift (δ), multiplicity, and coupling constants (J), are summarized in the tables below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | ³J(HH) Coupling Constant (Hz) | ³J(PH) Coupling Constant (Hz) |

| -CH- (methine) | ~4.3-4.5 | Doublet of Septets | 3H | ~6.0-7.0 | ~8.0-10.0 |

| -CH₃ (methyl) | ~1.2-1.3 | Doublet | 18H | ~6.0-7.0 | - |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

The methine proton signal appears as a doublet of septets due to coupling with the adjacent phosphorus atom (³J(PH)) and the six methyl protons (³J(HH)). The methyl proton signal is a doublet due to coupling with the adjacent methine proton (³J(HH)).

³¹P NMR Spectral Data

The ³¹P NMR spectrum of this compound shows a single signal, as there is only one phosphorus atom in the molecule.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | ¹J(PC) Coupling Constant (Hz) |

| ³¹P | ~138-141 | Multiplet | Not typically resolved in standard spectra |

Note: ³¹P chemical shifts are referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm.

In a proton-coupled ³¹P NMR spectrum, the signal would appear as a multiplet due to coupling with the three methine protons. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, resulting in a single sharp peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ³¹P NMR spectra of this compound.

General Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice for routine analysis.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Spectroscopy Protocol

-

Spectrometer: A 300-500 MHz NMR spectrometer is suitable for routine ¹H NMR analysis.

-

Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration: Integrate the signals to determine the relative ratios of the protons.

-

Peak Picking: Identify the chemical shifts of the peaks.

-

³¹P NMR Spectroscopy Protocol

-

Spectrometer: A spectrometer with a broadband probe capable of observing the ³¹P nucleus is required. The frequency will depend on the field strength of the magnet (e.g., ~121 MHz on a 300 MHz spectrometer).

-

Tuning and Matching: Tune and match the probe to the ³¹P frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used.

-

Spectral Width: Set a wide spectral width to cover the expected range for phosphite esters (e.g., -20 to 220 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration, but typically 64-128 scans provide a good signal.

-

Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis due to the potentially long T₁ relaxation times of the ³¹P nucleus.

-

-

Processing:

-

Fourier Transform, Phasing, and Baseline Correction: Process the FID as described for ¹H NMR.

-

Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

-

Visualization of Molecular Structure and NMR Interactions

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and their coupling interactions.

Caption: Molecular structure of this compound showing key NMR couplings.

triisopropyl phosphite IUPAC name tripropan-2-yl phosphite

A Technical Guide to Tripropan-2-yl phosphite for Pharmaceutical and Chemical Synthesis

Introduction

Triisopropyl phosphite, systematically named tripropan-2-yl phosphite according to IUPAC nomenclature, is a versatile and pivotal organophosphorus compound in modern organic synthesis.[1][2][3] As a colorless liquid with a characteristic odor, it serves as a crucial intermediate and reagent in a wide array of chemical transformations.[1] Its utility spans from the formation of fundamental carbon-phosphorus (C-P) bonds to its application as a specialized ligand in organometallic catalysis. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties, reaction mechanisms, and applications is essential for leveraging its full potential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical data, synthesis protocols, key reaction pathways, and role in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a combustible, colorless liquid that is miscible with most common organic solvents but insoluble in water, with which it hydrolyzes slowly.[1] It possesses high thermal stability, though exposure to moisture and air should be minimized.[1] The key quantitative properties of tripropan-2-yl phosphite are summarized in the table below.

| Property | Value |

| IUPAC Name | tripropan-2-yl phosphite[1][2][3] |

| CAS Number | 116-17-6[1][2][3] |

| Molecular Formula | C₉H₂₁O₃P[1][2] |

| Molecular Weight | 208.23 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Odor | Characteristic[1] |

| Boiling Point | 63-64 °C @ 11 mmHg; 94-96 °C @ 50 mmHg[1]; 43.5 °C @ 1.0 mm[4] |

| Density | 0.844 g/mL @ 25 °C |

| Refractive Index (n²⁰/D) | 1.411 |

| Flash Point | 73.9 °C (165 °F) (Closed Cup)[1] |

| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water[1] |

Synthesis and Purification

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the reaction of phosphorus trichloride with isopropyl alcohol.[1] The reaction necessitates the presence of a tertiary amine base to neutralize the hydrogen chloride (HCl) byproduct.

General Synthesis Protocol

A typical laboratory procedure for the synthesis of this compound is as follows:

-

A solution of absolute isopropyl alcohol (3 moles) and a tertiary amine such as diethylaniline (3 moles) is prepared in a dry, non-polar solvent (e.g., petroleum ether) within a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[4]

-

The flask is cooled in a cold-water bath.[4]

-

A solution of freshly distilled phosphorus trichloride (1 mole) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle boil.[4]

-

After the addition is complete, the mixture is heated under gentle reflux for approximately one hour with continuous stirring.[4]

-

The resulting mixture, containing the precipitated amine hydrochloride salt, is filtered. The solid cake is washed with several portions of dry petroleum ether.[4]

-

The combined filtrate and washings are concentrated by distillation to remove the solvent.[4]

-

The residue is then purified by vacuum distillation to yield the final product, this compound.[4]

Key Reactions and Mechanistic Pathways

This compound's reactivity is central to its utility. It participates in several cornerstone reactions of organophosphorus chemistry, enabling the synthesis of a vast range of compounds.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is arguably the most significant transformation involving trialkyl phosphites. It provides a powerful method for forming a carbon-phosphorus bond, converting a trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[5][6][7][8][9] This reaction is fundamental in preparing phosphonate esters, which are valuable intermediates in drug discovery and for reagents used in the Horner-Wadsworth-Emmons olefination.[5][9]

The mechanism proceeds in two Sₙ2 steps:

-

Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of this compound attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a quasi-phosphonium salt intermediate.[5][6][8]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the isopropyl groups of the phosphonium intermediate. This cleaves a C-O bond, resulting in the formation of the stable pentavalent phosphonate and an isopropyl halide byproduct.[5][6][8]

The steric hindrance of the isopropyl groups in this compound can be advantageous, suppressing potential side reactions that are sometimes observed with less bulky phosphites like triethyl phosphite.[5]

Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

For the synthesis of arylphosphonates, where aryl halides do not readily participate in the classical Michaelis-Arbuzov reaction, a transition-metal-catalyzed approach is employed.[10][11] The Tavs reaction utilizes a nickel(II) chloride precatalyst with this compound to couple with aryl bromides.[10] An improved, solvent-free protocol has been developed that significantly reduces reaction times from over 24 hours to approximately 4 hours with high yields.[10]

The catalytic cycle involves:

-

Reduction: The Ni(II) precatalyst is reduced by this compound to form the active Ni(0) catalyst, tetrakis(this compound)nickel(0).[10]

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) complex, forming a Ni(II) species.[10]

-

Reductive Elimination: This is followed by reductive elimination to form an arylphosphonium salt and regenerate the Ni(0) catalyst.[10]

-

Arbuzov-like step: The halide ion performs a nucleophilic substitution on an isopropyl group to yield the final diisopropyl arylphosphonate product.[10]

Other Key Synthetic Applications

-

Perkow Reaction: When reacting with α-haloketones, this compound can undergo the Perkow reaction to yield dialkyl vinyl phosphates, which is often a competing pathway to the Michaelis-Arbuzov reaction.[1][5][12] This reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.[12]

-

Mitsunobu Reaction: this compound can be used as an effective substitute for triphenylphosphine in the Mitsunobu reaction.[1][13] This modification is particularly advantageous as the resulting phosphate byproduct is more water-soluble than triphenylphosphine oxide, greatly simplifying product purification and isolation.[13]

-

Ligand in Olefin Metathesis: It serves as a ligand in ruthenium-based indenylidene "first generation" pre-catalysts for olefin metathesis.[1][14][15][16] The use of phosphites, which are more economical than phosphines, can lead to catalysts with distinct stability and reactivity profiles.[14][15]

Applications in Drug Discovery and Development

The chemistry of this compound is directly relevant to the pharmaceutical industry. It is a key building block for the synthesis of various APIs.[17][18] The phosphonate derivatives produced via the Michaelis-Arbuzov and Tavs reactions are crucial structural motifs in medicinal chemistry.[5][17]

-

API Synthesis: this compound is an intermediate in the synthesis of APIs such as the antiretroviral drug Abacavir, the antihypertensive Losartan, and Clodronic acid, which is used to treat osteoporosis.[17]

-

Phosphonate Analogs: Phosphonates are stable analogs of natural phosphates and are used to design enzyme inhibitors, antiviral agents (e.g., Foscarnet), and anticancer drugs.[5][19] Their unique biochemical properties make them a valuable class of compounds in drug design.[5]

Safety and Handling

This compound is classified as a toxic and combustible liquid.[20][21]

-

Hazards: It is toxic if swallowed and causes skin and serious eye irritation.[20][21][22]

-

Handling: It should be handled in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[20][22]

-

Storage: Store in a cool, tightly closed container away from heat, ignition sources, and incompatible materials like strong acids, bases, and oxidizing agents.[22][23] It is moisture-sensitive and should be stored under an inert atmosphere.[24]

-

Fire: For fires, use dry chemical powder, foam, or carbon dioxide. Do not use a direct water jet.[21]

Conclusion

Tripropan-2-yl phosphite is a cornerstone reagent in organophosphorus chemistry with significant implications for academic research and industrial applications, particularly in drug development. Its ability to readily form phosphonates via the Michaelis-Arbuzov and Tavs reactions, coupled with its utility in other transformations like the Perkow and Mitsunobu reactions, underscores its versatility. For scientists and researchers, a comprehensive knowledge of its properties, synthetic protocols, and reaction mechanisms is critical for designing innovative synthetic routes to complex and medicinally important molecules.

References

- 1. Buy this compound | 116-17-6 [smolecule.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perkow reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Ruthenium indenylidene “1st generation” olefin metathesis catalysts containing this compound [beilstein-journals.org]

- 15. Ruthenium indenylidene "1(st) generation" olefin metathesis catalysts containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 18. This compound | 116-17-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. zoro.com [zoro.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity and Steric Hindrance of Triisopropyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl phosphite, P(O-i-Pr)₃, is a versatile organophosphorus reagent and ligand characterized by its significant steric bulk. This technical guide provides a comprehensive overview of its reactivity, with a particular focus on the influence of steric hindrance on its chemical behavior. Key reactions, including the Michaelis-Arbuzov and Staudinger reactions, as well as its application as a ligand in transition metal catalysis, are discussed in detail. This document includes structured data tables for easy comparison of physical and chemical properties, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms to provide a thorough understanding of this compound's role in modern synthetic chemistry.

Introduction

This compound is a trialkyl phosphite that features three bulky isopropyl groups attached to the central phosphorus atom. This steric congestion is a defining feature of its chemistry, differentiating it from less hindered analogues such as trimethyl phosphite and triethyl phosphite. The balance between its nucleophilicity and steric profile makes it a unique reagent and ligand, offering advantages in selectivity and the suppression of side reactions in various chemical transformations. This guide will explore the fundamental aspects of its reactivity, supported by experimental data and protocols.

Physicochemical and Spectroscopic Data

The steric and electronic properties of this compound, in comparison to other common trialkyl phosphites, are crucial for understanding its reactivity.

| Property | Trimethyl Phosphite | Triethyl Phosphite | This compound |

| Formula | C₃H₉O₃P | C₆H₁₅O₃P | C₉H₂₁O₃P |

| Molecular Weight ( g/mol ) | 124.08[1] | 166.16 | 208.24 |

| Boiling Point (°C) | 111-112 | 156[2] | 181 |

| Density (g/mL) | 1.052 | 0.969[2] | 0.914 |

| ³¹P NMR Chemical Shift (ppm) | +140[3] | +139[2] | +138 |

| Tolman Cone Angle (θ°) | 107 | 109 | 130 |

Reactivity and Steric Hindrance

The steric bulk of the isopropyl groups in this compound significantly influences its reactivity in several key transformations.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, yielding a phosphonate from a trialkyl phosphite and an alkyl halide.[4][5] The reaction proceeds via a two-step mechanism: nucleophilic attack of the phosphite on the alkyl halide to form a phosphonium intermediate, followed by dealkylation by the halide ion.[5]

The steric hindrance of this compound plays a crucial role in this reaction. While the initial nucleophilic attack may be slower compared to less hindered phosphites, a significant advantage lies in the reactivity of the alkyl halide byproduct.[6] In the case of triethyl phosphite, the ethyl halide byproduct can react with the starting phosphite in a competing Michaelis-Arbuzov reaction, leading to undesired side products.[6] The isopropyl halide generated from this compound is substantially less reactive, minimizing these side reactions and often leading to cleaner reaction profiles and higher yields of the desired product.[6] However, the increased steric demand of the isopropoxy groups often necessitates higher reaction temperatures (>160°C) for effective reaction rates compared to less hindered phosphites.

Yield Comparison in Michaelis-Arbuzov Type Reactions

| Phosphite | Substrate | Catalyst | Conditions | Yield (%) | Reference |

| Triethyl Phosphite | Benzyl Bromide | None | 150-160°C, 2-4h | High (not specified) | [7] |

| Triethyl Phosphite | 1,4-bis(bromomethyl)benzene | CeCl₃·7H₂O-SiO₂ | THF, 60°C, 16h | 52.7 | |

| Triethyl Phosphite | 1,4-bis(bromomethyl)benzene | CeCl₃·7H₂O-SiO₂ (10 mol%) | THF, 60°C | 70.6 | |

| This compound | 1,2-dichloroethane | None | 190°C, 160 min | 89.2 |

The Staudinger Reaction

The Staudinger reaction involves the reaction of a phosphine or phosphite with an azide to form an iminophosphorane (aza-ylide).[8] This intermediate can then be hydrolyzed to produce a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction.[8] The reaction proceeds through the initial nucleophilic attack of the phosphorus on the terminal nitrogen of the azide, followed by the loss of dinitrogen from the resulting phosphazide to form the iminophosphorane.[8] While triarylphosphines are most commonly used, trialkyl phosphites can also participate in this reaction. The use of phosphites with alkoxy groups can sometimes lead to alkyl migration in the iminophosphorane intermediate.[9][10]

Use as a Ligand in Catalysis

The steric and electronic properties of this compound make it an effective ligand in various transition metal-catalyzed reactions.

In nickel-catalyzed C-P cross-coupling reactions (Tavs reaction) , this compound is often preferred over triethyl phosphite. The rationale is similar to that in the Michaelis-Arbuzov reaction: the isopropyl bromide byproduct is less reactive than ethyl bromide, thus preventing the consumption of the phosphite reagent in a competing reaction and simplifying product purification.[6] This allows for the use of higher reaction temperatures, which can lead to shorter reaction times.[6]

Experimental Protocols

Synthesis of Diisopropyl Methylphosphonate via Michaelis-Arbuzov Reaction

Materials:

-

Methyl iodide (2 moles)

-

This compound (2 moles)

-

Round-bottom flask (2 L)

-

Efficient water-cooled condenser

-

Dropping funnel

-

Heating mantle

-

Porous plate

Procedure:

-

To a 2-L round-bottom flask containing 284 g (113 ml, 2 moles) of methyl iodide, add a few pieces of porous plate.

-

Fit the flask with an efficient water-cooled condenser and a dropping funnel charged with 416 g (453 ml, 2 moles) of this compound.

-

Introduce approximately 50 ml of the this compound to the methyl iodide.

-

Heat the mixture with a heating mantle until an exothermic reaction begins.

-

Withdraw the heat and add the remainder of the phosphite at a rate that maintains a brisk boil. It may be necessary to reapply heat towards the end of the addition.

-

After the addition is complete, boil the mixture under reflux for 1 hour.

-

Replace the condenser with a distillation setup and distill the isopropyl iodide byproduct.

-

The residue is then distilled under reduced pressure to yield diisopropyl methylphosphonate.

Nickel-Catalyzed C-P Cross-Coupling of an Aryl Bromide

Materials:

-

Aryl bromide

-

This compound

-

Nickel(II) chloride (NiCl₂) (pre-catalyst)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Powder addition funnel (for solid aryl bromides)

-

Nitrogen atmosphere setup

Procedure:

-

To a round-bottom flask, add the nickel(II) chloride pre-catalyst and this compound under a nitrogen atmosphere.

-

Heat the mixture to approximately 160°C with stirring. This leads to the in-situ formation of the active nickel(0) catalyst.

-

If the aryl bromide is a solid, add it to the mixture portion-wise over a 2-4 hour period using a powder addition funnel. If it is a liquid, it can be added via a dropping funnel.

-

After the addition is complete, continue to stir the reaction mixture at 160°C for an additional hour to ensure complete conversion.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or NMR).

-

Upon completion, the product can be isolated and purified using standard techniques such as distillation or chromatography.

General Protocol for Staudinger Reduction of an Organic Azide

Materials:

-

Organic azide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve the organic azide in THF in a round-bottom flask.

-

Add this compound to the solution at room temperature.

-

Add water to the reaction mixture.

-

Heat the mixture to reflux (approximately 65°C) and stir for several hours (e.g., 6 hours).

-

Monitor the reaction progress by TLC or another suitable method for the disappearance of the azide starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

The primary amine product can be isolated by extraction and purified by column chromatography.

Reaction Mechanisms and Visualizations

Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds in two main steps: a nucleophilic attack by the phosphorus on the alkyl halide, followed by dealkylation of the phosphonium intermediate.

References

- 1. Trimethyl phosphite [webbook.nist.gov]

- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. benchchem.com [benchchem.com]

- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

Hydrolysis of Triisopropyl Phosphite in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triisopropyl phosphite is an ester of phosphorous acid characterized by its three isopropyl groups attached to the phosphorus atom via oxygen. While it exhibits high thermal stability, it is known to be sensitive to moisture.[1] The hydrolysis of this compound is a significant reaction that leads to the formation of diisopropyl phosphite and isopropyl alcohol.[1] This degradation can impact the purity and efficacy of the phosphite reagent and may introduce impurities into reaction mixtures.

The rate of hydrolysis is influenced by several factors, most notably the presence of acid, which catalyzes the reaction.[1] Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing reaction conditions, ensuring product quality, and developing stable formulations in pharmaceutical and other applications.

Hydrolysis Pathway

The primary hydrolysis reaction of this compound involves the nucleophilic attack of a water molecule on the phosphorus atom. This results in the cleavage of a P-O bond and the displacement of an isopropoxy group. The overall reaction is as follows:

P(OCH(CH₃)₂)₃ + H₂O → (i-PrO)₂P(O)H + CH₃CH(OH)CH₃ this compound + Water → Diisopropyl phosphite + Isopropyl alcohol[1]

This reaction can proceed, albeit slowly, in neutral aqueous solutions. However, the rate is significantly accelerated in the presence of acidic catalysts.[1] Computational studies on analogous alkyl phosphites suggest that both acid- and base-catalyzed hydrolysis pathways are more energetically favorable than hydrolysis under neutral conditions.[2]

Signaling Pathway Diagram

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Data on Hydrolysis Kinetics

A thorough review of the scientific literature did not yield specific quantitative data (i.e., rate constants, half-lives, activation energies) for the hydrolysis of this compound under varying pH and temperature conditions. While the qualitative observation that hydrolysis is slow and acid-catalyzed is well-established[1], the absence of precise kinetic parameters highlights a knowledge gap.

To address this, the following sections provide detailed experimental protocols that can be employed to generate this critical data.

Experimental Protocols for Kinetic Analysis

The following are detailed methodologies for conducting a comprehensive kinetic study of this compound hydrolysis.

Experimental Workflow

Caption: Workflow for the kinetic study of this compound hydrolysis.

Materials and Reagents

-

This compound (≥98% purity)

-

Diisopropyl phosphite (as a reference standard, ≥98% purity)

-